molecular formula C35H70N2O8 B1261801 Rhizochalin d

Rhizochalin d

Número de catálogo: B1261801
Peso molecular: 646.9 g/mol
Clave InChI: ZOLNKPLWFFLILG-AQSVXNOCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rhizochalin d, also known as this compound, is a useful research compound. Its molecular formula is C35H70N2O8 and its molecular weight is 646.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

Rhizochalin D has demonstrated promising results in treating castration-resistant prostate cancer (CRPC). Studies have shown that it significantly reduces cell viability in various prostate cancer cell lines, particularly those resistant to standard therapies like enzalutamide and abiraterone. The mechanisms identified include:

  • Caspase-dependent apoptosis
  • Inhibition of pro-survival autophagy
  • Downregulation of androgen receptor variants (AR-V7)
  • Inhibition of voltage-gated potassium channels .

In vivo studies using mouse xenograft models revealed that this compound led to substantial tumor growth reduction without severe side effects, marking it as a candidate for further clinical development .

Glioblastoma Treatment

Recent findings indicate that this compound exhibits high efficacy against glioblastoma, a highly aggressive brain tumor. The compound induces apoptosis and G2/M-phase cell cycle arrest while inhibiting autophagy in glioblastoma cell lines and patient-derived models. Additionally, it shows potential when combined with EGFR-targeted therapies, enhancing overall treatment efficacy .

Table 1: Summary of Key Studies on this compound

Study ReferenceCancer TypeKey FindingsMechanisms
Prostate CancerReduced tumor growth by 27% in vivo modelsApoptosis induction, AR-V7 downregulation
GlioblastomaInduced apoptosis and enhanced effects with EGFR inhibitorsG2/M arrest, Akt pathway suppression
CRPC ModelsEnhanced cytotoxicity with structural modificationsAutophagy inhibition, apoptosis induction

Análisis De Reacciones Químicas

Barbier Allylation

  • Reaction : D-glucosamine undergoes indium-mediated Barbier allylation to form (R,R)-2-aminohex-5-en-1,3-diol, a precursor for sphingoid bases .

  • Conditions : Indium metal, aqueous medium, room temperature.

  • Yield : 45–51% over five steps without intermediate isolation .

Olefin Cross-Metathesis

  • Reaction : Coupling of allyl-substituted synthons via Grubbs catalyst to form the dimeric structure .

  • Conditions : Grubbs II catalyst, dichloromethane, inert atmosphere.

  • Outcome : Enables convergent synthesis of rhizochalinin C, a related aglycone .

Baeyer-Villiger Oxidation

  • Application : Determines the carbonyl position in α,ω-bifunctionalized ketosphingolipids .

  • Conditions : Micromolar scale, enzymatic or chemical oxidants.

  • Result : Revised placement of the keto group to C-18 (previously misassigned to C-11) .

Structural Modification and Derivatives

Rhizochalin D’s reactivity is influenced by its sugar moiety and keto group:

Hydrogenation and Reductive Amination

  • Reaction : Reduction of the 18-keto group to hydroxyl or amine derivatives enhances pro-apoptotic activity .

  • Conditions : Hydrogen gas, palladium catalyst (for hydrogenation); NaBH3CN (for reductive amination).

  • SAR Trend : Cytotoxicity increases in the order 18-amino < 18-hydroxy < 18-keto derivatives .

Glycoside Hydrolysis

  • Reaction : Removal of the sugar residue (aglycone formation) improves AR-signaling suppression in prostate cancer cells .

  • Conditions : Acidic hydrolysis (HCl, methanol).

  • Outcome : Aglycones exhibit higher cytotoxicity than glycosides .

Autophagy Inhibition

  • Mechanism : Rhizochalin derivatives inhibit pro-survival autophagy in cancer cells by disrupting lysosomal function .

  • Key Observation : 18-Hydroxyrhizochalinin (4) induces G2/M cell cycle arrest and caspase-3/7 activation .

Oxidative Degradation

  • Pathway : Exposure to reactive oxygen species (ROS) leads to cleavage of the sphingoid backbone.

  • Biological Impact : Generates apoptotic signals via upregulation of pro-apoptotic BAD and downregulation of Bcl-2 .

Key Reaction Data

Reaction TypeConditionsOutcome/ProductYield/ActivitySource
Barbier AllylationIn, H2O, RT(R,R)-2-aminohex-5-en-1,3-diol45–51% over 5 steps
Olefin Cross-MetathesisGrubbs II, CH2Cl2Dimeric sphingoid baseN/A
Baeyer-Villiger OxidationEnzymatic/chemical oxidantsKeto-group positional assignmentStructural revision
HydrogenationH2, Pd/C18-HydroxyrhizochalininIncreased cytotoxicity

Propiedades

Fórmula molecular

C35H70N2O8

Peso molecular

646.9 g/mol

Nombre IUPAC

(2R,3R,27R,28R)-2,28-diamino-3-hydroxy-27-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonacosan-12-one

InChI

InChI=1S/C35H70N2O8/c1-26(36)29(40)23-19-15-12-11-14-18-22-28(39)21-17-13-9-7-5-3-4-6-8-10-16-20-24-30(27(2)37)44-35-34(43)33(42)32(41)31(25-38)45-35/h26-27,29-35,38,40-43H,3-25,36-37H2,1-2H3/t26-,27-,29-,30-,31-,32+,33+,34-,35-/m1/s1

Clave InChI

ZOLNKPLWFFLILG-AQSVXNOCSA-N

SMILES isomérico

C[C@H]([C@@H](CCCCCCCCC(=O)CCCCCCCCCCCCCC[C@H]([C@@H](C)N)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)N

SMILES canónico

CC(C(CCCCCCCCC(=O)CCCCCCCCCCCCCCC(C(C)N)OC1C(C(C(C(O1)CO)O)O)O)O)N

Sinónimos

rhizochalin D

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.